molecular formula C8H7BrClNO2 B13208481 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid

Cat. No.: B13208481
M. Wt: 264.50 g/mol
InChI Key: QLWNCGDGZWDVLB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H7BrClNO2 This compound is characterized by the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method includes the following steps:

    Bromination: Phenylacetic acid is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

    Amination: The resulting 3-bromo-4-chlorophenylacetic acid is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.

    Substitution: The halogen atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylacetic acid derivatives.

Scientific Research Applications

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-chlorophenyl)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties.

    2-Amino-2-(3,4-dichlorophenyl)acetic acid: Contains two chlorine atoms, which can affect its reactivity and interactions.

Uniqueness

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

2-amino-2-(3-bromo-4-chlorophenyl)acetic acid

InChI

InChI=1S/C8H7BrClNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

QLWNCGDGZWDVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl

Origin of Product

United States

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